molecular formula C7H6Br2O3S B2935152 2,6-Dibromophenyl methanesulfonate CAS No. 855406-61-0

2,6-Dibromophenyl methanesulfonate

Cat. No.: B2935152
CAS No.: 855406-61-0
M. Wt: 329.99
InChI Key: PEVHKCMZIZZQIA-UHFFFAOYSA-N
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Description

2,6-Dibromophenyl methanesulfonate is an organic compound with the molecular formula C7H6Br2O3S. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by bromine atoms, and the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromophenyl methanesulfonate typically involves the bromination of phenol followed by sulfonation. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromophenyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The bromine atoms on the benzene ring can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 2,6-dibromoaniline, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

2,6-Dibromophenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromophenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromophenol: Similar structure but lacks the methanesulfonate group.

    2,4,6-Tribromophenol: Contains an additional bromine atom at the 4 position.

    2,6-Dimethoxyphenol: Methoxy groups replace the bromine atoms.

Uniqueness

2,6-Dibromophenyl methanesulfonate is unique due to the presence of both bromine atoms and the methanesulfonate group. This combination imparts specific reactivity and makes it suitable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

(2,6-dibromophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-13(10,11)12-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVHKCMZIZZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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